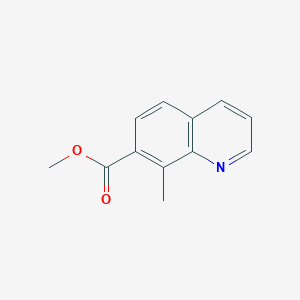

Methyl 8-methylquinoline-7-carboxylate

Description

Properties

IUPAC Name |

methyl 8-methylquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)6-5-9-4-3-7-13-11(8)9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUFGCAJWJEANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731667 | |

| Record name | Methyl 8-methylquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030846-94-6 | |

| Record name | Methyl 8-methylquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Quinoline (B57606) Core Synthesis

The synthesis of the quinoline scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a subject of extensive research for over a century. acs.orgnumberanalytics.com The construction of specifically substituted derivatives like Methyl 8-methylquinoline-7-carboxylate involves adapting classical methods and developing novel catalytic and environmentally benign protocols.

Numerous classical name reactions provide pathways to the quinoline core, and these can be strategically adapted to produce precursors for this compound. wikipedia.orgmdpi.comnih.gov

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. mdpi.compharmaguideline.com For the target molecule, a plausible route would involve the reaction of a 2-amino-3-methylbenzaldehyde (B2521930) or a related ketone with a β-ketoester like methyl acetoacetate, catalyzed by acids or bases. researchgate.netiipseries.org The reaction's versatility allows for the synthesis of various polysubstituted quinolines. researchgate.net

Skraup and Doebner-von Miller Reactions : These related syntheses typically use anilines as starting materials. The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.goviipseries.org The Doebner-von Miller reaction is more flexible, utilizing α,β-unsaturated aldehydes or ketones reacting with anilines under acidic conditions. mdpi.comnih.gov To synthesize a precursor for the target compound, one would start with m-toluidine (B57737). The reaction of m-toluidine in a Skraup synthesis is known to produce a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.com Subsequent functionalization at the 7 and 8 positions would be required.

Combes Quinoline Synthesis : This protocol uses anilines and β-diketones to form the quinoline ring system. wikipedia.org

Conrad-Limpach-Knorr Synthesis : This reaction between anilines and β-ketoesters can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com

These established methods, while foundational, often require harsh conditions, such as high temperatures and the use of strong acids. mdpi.comnih.gov

Modern synthetic chemistry has increasingly focused on catalytic methods to improve efficiency, selectivity, and reaction conditions. acs.org The synthesis of quinoline esters has benefited significantly from these advancements, particularly through transition-metal catalysis and the use of nanocatalysts. acs.orgmdpi.com

Transition metal catalysts, including those based on rhodium, ruthenium, cobalt, copper, and palladium, have been employed in oxidative annulation strategies to construct the quinoline ring. mdpi.com A notable example is the rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters, which provides a direct route to quinoline carboxylates through C-H bond activation. mdpi.com Similarly, single-atom iron catalysts have demonstrated high efficiency in the acceptorless dehydrogenative coupling reactions for quinoline synthesis. organic-chemistry.org

Solid acid catalysts and nanocatalysts offer advantages such as reusability and environmental friendliness. rsc.org Catalysts like Montmorrilonite K-10, zeolites, and nano-crystalline sulfated zirconia have been used effectively in Friedländer syntheses to produce poly-substituted quinolines in high yields under mild conditions. researchgate.netrsc.org

Table 1: Comparison of Catalytic Systems in Quinoline Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

|---|---|---|---|

| Transition Metal | Rhodium complexes | Oxidative Annulation / C-H Activation | High regioselectivity, mild conditions. mdpi.com |

| Transition Metal | Copper acetate | C-H Activation | Utilizes readily available ketones. mdpi.com |

| Transition Metal | Single-atom Iron | Dehydrogenative Coupling | High efficiency, utilizes a non-precious metal. organic-chemistry.org |

| Nanocatalyst | Nano-crystalline sulfated zirconia | Friedländer Condensation | High yields, mild conditions, reusable catalyst. rsc.org |

| Solid Acid | Montmorrilonite K-10 | Multicomponent Reaction | Environmentally benign, high atom economy. rsc.org |

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govresearchgate.net These principles have been actively applied to quinoline synthesis. ijpsjournal.comacs.org

Key green strategies include:

Use of Greener Solvents : Traditional syntheses often use hazardous organic solvents. Greener alternatives such as water, ethanol (B145695), ionic liquids, and deep eutectic solvents are increasingly being used. researchgate.netijpsjournal.com

Alternative Energy Sources : Microwave-assisted synthesis (MAS) can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgijpsjournal.com

Environmentally Benign Catalysts : The development of recyclable heterogeneous catalysts, such as clays (B1170129) and zeolites, minimizes waste. rsc.org Catalyst-free techniques are also being explored. researchgate.netresearchgate.net

One-Pot and Multicomponent Reactions : Combining multiple reaction steps into a single procedure (a "one-pot" reaction) reduces the need for purification of intermediates, saving solvents and energy and minimizing waste. rsc.orgresearchgate.net

Table 2: Overview of Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Example |

|---|---|---|

| Safer Solvents | Replacement of hazardous organic solvents. | Use of water or ethanol as the reaction medium. researchgate.net |

| Energy Efficiency | Use of alternative energy sources to reduce reaction times. | Microwave-Assisted Synthesis (MAS) accelerates reactions significantly. ijpsjournal.com |

| Catalysis | Use of reusable or environmentally friendly catalysts. | Montmorrillonite K-10 clay, p-toluenesulfonic acid (p-TSA). rsc.orgresearchgate.net |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials into the final product. | One-pot, three-component reactions of anilines, aldehydes, and alkynes. rsc.org |

| Waste Prevention | Avoiding the production of waste products. | Catalyst-free synthesis methodologies. researchgate.net |

Functionalization and Derivatization Reactions of this compound

Once synthesized, the this compound molecule offers several sites for further chemical modification, primarily at the ester functional group and the nitrogen atom of the quinoline ring.

The ester group is a versatile handle for creating derivatives.

Ester Hydrolysis : The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 8-methylquinoline-7-carboxylic acid. This reaction, often called saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification. This transformation is crucial for creating derivatives like amides or for use in further coupling reactions.

Transesterification : This process involves exchanging the methyl group of the ester with a different alkyl group from another alcohol (R'-OH). wikipedia.org The reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with ethanol in the presence of an acid catalyst would produce Ethyl 8-methylquinoline-7-carboxylate and methanol (B129727). wikipedia.org Driving the reaction to completion often involves using the new alcohol as the solvent or removing the methanol byproduct as it forms. wikipedia.org

Table 3: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 8-methylquinoline-7-carboxylate |

| Propanol | Acid or Base | Propyl 8-methylquinoline-7-carboxylate |

The lone pair of electrons on the nitrogen atom in the quinoline ring makes it both basic and nucleophilic, allowing for reactions with various electrophiles. quimicaorganica.org

Quaternization : The nitrogen atom can be alkylated by reacting with alkyl halides (e.g., methyl iodide) to form N-alkylquinolinium salts. pharmaguideline.comquimicaorganica.org This reaction introduces a positive charge into the heterocyclic ring, significantly altering the molecule's electronic properties and reactivity.

N-Oxide Formation : Treatment with oxidizing agents such as hydrogen peroxide or peracids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) converts the quinoline nitrogen to a quinoline N-oxide. quimicaorganica.org The formation of the N-oxide is a powerful synthetic strategy, as it activates the quinoline ring for further functionalization. researchgate.net Specifically, it facilitates regioselective nucleophilic attack at the C2 and C8 positions, providing a route to a wide range of substituted quinoline derivatives that are otherwise difficult to access. researchgate.netbeilstein-journals.org

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is a fused heterocyclic structure composed of a benzene ring and a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. Consequently, electrophilic aromatic substitution (EAS) on quinoline preferentially occurs on the more electron-rich benzene ring. nih.govoup.com The substitution pattern is further dictated by the stability of the resulting carbocation intermediates (Wheland intermediates).

For the quinoline scaffold, electrophilic attack is most favored at the C5 and C8 positions. nih.govrsc.orgdntb.gov.ua This preference is attributed to the formation of more stable cationic intermediates where the positive charge can be delocalized over two resonance structures without disrupting the aromaticity of the pyridine ring. rsc.org Attack at other positions, such as C6 or C7, results in less stable intermediates.

In the specific case of This compound , the directing effects of the existing substituents—the methyl group at C8 and the methyl carboxylate group at C7—must be considered. The C8-methyl group is an activating, ortho-, para-directing group, while the C7-methyl carboxylate is a deactivating, meta-directing group.

Given these substituent effects, electrophilic attack on This compound would be directed to the available positions on the benzene ring. The C5 position is activated by the C8-methyl group (para-position) and is the most likely site for substitution. The C6 position is ortho to the deactivating carboxylate group and meta to the activating methyl group, making it a less favored site. Therefore, reactions such as nitration or halogenation are predicted to yield predominantly 5-substituted derivatives. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of C8-Methyl Group (Activating) | Influence of C7-Carboxylate Group (Deactivating) | Predicted Outcome |

| C5 | Activating (para) | - | Major Product |

| C6 | Activating (meta) | Deactivating (ortho) | Minor or No Product |

Oxidation and Reduction Processes Involving this compound and Related Quinoline Intermediates

The oxidation and reduction of quinoline derivatives can selectively target either the pyridine or the benzene ring, depending on the reagents and reaction conditions.

Oxidation: The quinoline ring system is generally resistant to oxidation. dntb.gov.ua However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the benzene ring can be cleaved, leaving the pyridine ring intact to form pyridine-2,3-dicarboxylic acid (quinolinic acid). nih.gov For This compound , the presence of the electron-donating methyl group on the benzene ring might make this ring more susceptible to oxidative cleavage compared to unsubstituted quinoline. Conversely, the methyl group itself can be a site of oxidation. Mild oxidation could potentially convert the 8-methyl group to a carboxylic acid, although this may be challenging without affecting other parts of the molecule.

Reduction: The reduction of the quinoline system can be controlled to selectively reduce either the pyridine or the benzene ring. uop.edu.pkyoutube.com Catalytic hydrogenation, for instance, can lead to the reduction of the pyridine ring to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. dntb.gov.uaresearchgate.net The specific conditions, such as the catalyst (e.g., Platinum, Palladium) and pressure, can influence the outcome. youtube.com For This compound , the pyridine ring is expected to be more readily reduced than the benzene ring.

Reduction of the ester group at the C7 position is also a feasible transformation. Using standard reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the methyl carboxylate to a primary alcohol, yielding (8-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanol, assuming the heterocyclic ring is also reduced under these conditions. Selective reduction of the ester in the presence of the quinoline ring would require milder, more specific reagents. Studies on various quinoline-carboxylic acids have explored their polarographic reduction, indicating the electrochemical reactivity of these systems. rsc.org

C-H Bond Activation and Functionalization Strategies at Methyl and Quinoline Ring Positions

The C-H activation of 8-methylquinolines is a powerful strategy for direct functionalization, largely facilitated by the directing effect of the quinoline nitrogen atom. nih.gov This nitrogen acts as a chelating group, enabling the formation of cyclometalated intermediates with transition metals like rhodium, palladium, and cobalt, which then promotes selective C-H bond cleavage.

The benzylic C(sp³)-H bonds of the 8-methyl group are particularly amenable to activation. Transition metal-catalyzed reactions allow for the direct coupling of 8-methylquinolines with various partners.

Alkylation: Rhodium(III)-catalyzed C(sp³)–H alkylation of 8-methylquinolines has been achieved using various coupling partners, including strained olefins and allyl alcohols. researchgate.netresearchgate.netrsc.org For instance, reactions with α,β-unsaturated carbonyl compounds under rhodium catalysis provide γ-quinolyl carbonyl compounds. researchgate.net Furthermore, regioselective methylation has been accomplished using organoboron reagents, such as potassium methyltrifluoroborate, catalyzed by Cp*Rh(III), which selectively yields the monomethylated product at the benzylic position. acs.orgacs.orgresearchgate.net

Alkenylation: The alkenylation of the 8-methyl group has been successfully demonstrated using both rhodium(III) and cobalt(III) catalysts. acs.orgacs.org These reactions couple 8-methylquinolines with alkynes to produce 8-allylquinoline (B13187187) derivatives with high regio- and stereoselectivity. nih.gov The cobalt-catalyzed approach is noted for being atom-economical and proceeding under mild conditions. acs.orgacs.org

Table 2: Examples of C(sp³)-H Alkylation and Alkenylation of 8-Methylquinolines

| Reaction | Catalyst System | Coupling Partner | Product Type |

| Methylation | [CpRhCl₂]₂ / AgSbF₆ | KCH₃BF₃ | 8-Ethylquinoline derivative |

| Alkylation | [CpRhCl₂]₂ / Cu(OAc)₂ | Allyl Alcohols | γ-Quinolyl carbonyl compound |

| Alkenylation | [{CpRhCl₂}₂] | Alkynes | 8-Allylquinoline derivative |

| Alkenylation | CpCo(III) complex | Alkynes | 8-Allylquinoline derivative |

Direct amidation of the C(sp³)–H bond of the 8-methyl group provides an efficient route to quinolin-8-ylmethanamine (B184975) derivatives. This transformation is typically catalyzed by rhodium(III) or cobalt(III) complexes. oup.comresearchgate.net

Rhodium(III) catalysts have been used to amidate 8-methylquinolines with N-hydroxyphthalimides and commercially available amides as the nitrogen source. rsc.orgdntb.gov.ua These reactions exhibit high regioselectivity and can proceed at room temperature. oup.com Similarly, Cp*Co(III) catalysts have been employed for C(sp³)-H amidation using oxazolones as the amidating agent in an external oxidant-free process. researchgate.netbohrium.com Mechanistic studies suggest these reactions proceed through a five-membered metallacycle intermediate. rsc.org

Arylation: The benzylic C-H bonds of 8-methylquinolines can undergo arylation through transition-metal catalysis. Rhodium-catalyzed asymmetric arylation of 8-benzylquinolines with arylboronic acids has been developed to produce enantioenriched triarylmethanes. researchgate.net This highlights the potential for stereoselective C-C bond formation at the benzylic position.

Acylation (via Arylation/Oxidation): A sequential arylation and oxidation of the benzylic C-H of 8-methylquinolines provides access to 8-benzoylquinolines. nih.govacs.orgacs.org This process, catalyzed by Palladium(II) acetate, involves the coupling of 8-methylquinolines with aryl iodides. nih.govacs.org The reaction proceeds through a benzylic C–H arylation followed by an in-situ oxidation of the resulting methylene bridge to a ketone, demonstrating a broad tolerance for various functional groups on the aryl iodide. acs.orgacs.org

Advanced Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton NMR (¹H NMR)

In the ¹H NMR spectrum of Methyl 8-methylquinoline-7-carboxylate, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the quinoline (B57606) ring system would typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons would provide critical information about their relative positions on the bicyclic system.

The two methyl groups in the molecule would present as sharp singlet signals. The protons of the methyl group attached to the quinoline ring at position 8 are anticipated to resonate at approximately δ 2.5-2.8 ppm. The protons of the methyl ester group (-OCH₃) would likely appear further downfield, typically in the range of δ 3.9-4.1 ppm, owing to the electron-withdrawing nature of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoline Aromatic Protons | 7.0 - 9.0 |

| 8-CH₃ (ring) | 2.5 - 2.8 |

| 7-COOCH₃ (ester) | 3.9 - 4.1 |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the methyl ester group is expected to be the most downfield signal, typically appearing in the δ 165-175 ppm region. The carbon atoms of the aromatic quinoline ring would generate a series of signals between δ 120 and 150 ppm. The carbon of the methyl group at position 8 would likely be observed in the aliphatic region, around δ 15-20 ppm, while the methyl carbon of the ester group would be expected at approximately δ 52-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | 165 - 175 |

| Quinoline Aromatic Carbons | 120 - 150 |

| 8-CH₃ (ring) | 15 - 20 |

| 7-COOCH₃ (ester) | 52 - 55 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY experiments would reveal proton-proton coupling networks, helping to identify adjacent protons on the quinoline ring. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the placement of the methyl and carboxylate substituents on the quinoline framework.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁NO₂), the expected molecular weight is approximately 201.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 201.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Key fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 170, or the loss of the entire methyl carboxylate group (-COOCH₃) resulting in a fragment at m/z 142.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]⁺ | 201 |

| [M - OCH₃]⁺ | 170 |

| [M - COOCH₃]⁺ | 142 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ester functional group is expected in the region of 1720-1740 cm⁻¹.

The aromatic C=C and C=N stretching vibrations of the quinoline ring would appear as a series of bands in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 2850-3100 cm⁻¹. Additionally, C-O stretching vibrations from the ester group would be present in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (ester) | 1720 - 1740 |

| C=C/C=N Stretch (aromatic) | 1450 - 1600 |

| C-H Stretch (aromatic/aliphatic) | 2850 - 3100 |

| C-O Stretch (ester) | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring in this compound is expected to give rise to characteristic absorption bands in the UV region. Typically, quinoline derivatives exhibit multiple absorption maxima corresponding to π→π* transitions. It is anticipated that the spectrum would show strong absorptions in the range of 220-350 nm, characteristic of the quinoline chromophore. The exact positions and intensities of these absorption bands (λmax) are influenced by the substitution pattern on the ring.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

As of the latest available scientific literature, a complete single-crystal X-ray diffraction analysis for this compound has not been publicly reported. While crystallographic data is a cornerstone for the definitive determination of a compound's three-dimensional structure in the solid state, providing precise measurements of bond lengths, bond angles, and intermolecular interactions, such detailed experimental results for this specific molecule are not present in accessible research articles or crystallographic databases.

The scientific community relies on techniques like single-crystal X-ray diffraction to elucidate the exact spatial arrangement of atoms within a crystal lattice. This methodology involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, researchers can construct a detailed model of the electron density and, consequently, the atomic positions.

For related quinoline derivatives, single-crystal X-ray diffraction studies have been instrumental in confirming molecular geometries, identifying tautomeric forms, and understanding non-covalent interactions that dictate crystal packing, such as hydrogen bonding and π-π stacking. However, without a specific study on this compound, any discussion of its solid-state structure would be purely speculative.

Further research, involving the successful growth of a suitable single crystal of this compound and subsequent X-ray diffraction analysis, would be required to generate the crystallographic data necessary for a comprehensive structural elucidation. Such data would typically include:

Crystal Data and Structure Refinement Table: This would detail the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume, Z value (number of molecules per unit cell), calculated density, and final R-indices.

Selected Bond Lengths and Angles Table: This would provide precise measurements for key intramolecular distances and angles, offering insight into the compound's geometry.

Hydrogen Bond Geometry Table: If applicable, this would list the donor, acceptor, and hydrogen atoms involved in hydrogen bonding, along with their distances and angles, which are crucial for understanding intermolecular connectivity.

Until such a study is published, a definitive analysis of the solid-state structure of this compound remains an area for future investigation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT calculations for Methyl 8-methylquinoline-7-carboxylate would involve solving the Schrödinger equation for the molecule, approximating the electron density to determine its ground-state energy and, consequently, a wide range of molecular properties. By using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can obtain a detailed picture of the molecule's optimized geometry, bond lengths, bond angles, and electronic charge distribution.

These calculations are crucial for predicting the molecule's reactivity. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In quinoline (B57606) derivatives, the nitrogen atom typically represents an electron-rich area, influencing how the molecule interacts with other reactants. DFT can also be used to interpret reaction regioselectivity, as demonstrated in studies on the methylation of related quinoline carboxylates, where theoretical calculations of the anion's electron structure correctly predicted the experimental outcome.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile).

For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The energy of the HOMO is related to the molecule's ionization potential and its tendency to donate electrons, while the LUMO's energy relates to the electron affinity and its tendency to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In quinoline derivatives, substitutions on the ring system can significantly alter the energies and spatial distributions of these frontier orbitals, thereby tuning the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Quinoline Derivative This table presents hypothetical data based on typical findings for quinoline structures to illustrate the concepts of FMO analysis.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For reactions involving this compound, such as C-H activation or functionalization, computational chemists can model the entire reaction pathway. tandfonline.com This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, the activation energy (Ea) of the reaction can be determined, which is directly related to the reaction rate. This theoretical approach can be used to compare different possible reaction pathways, predict the most favorable mechanism, and understand the role of catalysts. For example, in transition metal-catalyzed reactions involving 8-methylquinoline, DFT can model the formation of cyclometallated complexes and subsequent functionalization steps, providing insights that are difficult to obtain experimentally. tandfonline.com

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). wikipedia.org This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target. The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol).

For this compound, docking studies could identify potential protein targets and predict its binding mode. These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. researchgate.net For instance, studies on other quinoline derivatives have successfully used docking to identify them as potential inhibitors of enzymes like DNA gyrase or various protein kinases. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations apply the laws of classical mechanics to model the movements of atoms and molecules, providing a view of how the complex behaves in a simulated physiological environment (e.g., in water at a constant temperature and pressure). mdpi.com These simulations can assess the stability of the binding pose predicted by docking, reveal conformational changes in the protein or ligand upon binding, and provide a more refined estimation of the binding free energy. mdpi.comscispace.com

Table 2: Illustrative Molecular Docking Results for a Quinoline Ligand This table presents hypothetical data based on typical findings for quinoline derivatives to illustrate the output of a molecular docking study.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase (e.g., 3HB5) | -8.5 | LYS-7, ILE-8, PHE-15 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase (e.g., 5E0I) | -7.9 | ASP-73, GLY-77, ARG-136 | Hydrogen Bond, Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, electronic properties, and hydrophobicity, determine its activity. tandfonline.com

To build a QSAR model for a class of compounds like quinoline derivatives, a dataset of molecules with known biological activities (e.g., IC50 values) is required. scispace.com For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can include 2D descriptors (e.g., molecular weight, connectivity indices) or 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields in CoMFA/CoMSIA methods). mdpi.commdpi.comneliti.com Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity. mdpi.com

A validated QSAR model can be used to predict the biological activity of new, untested compounds like this compound, provided it falls within the model's applicability domain. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can also generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive charge) are predicted to increase or decrease activity, providing direct guidance for rational drug design. neliti.com

Pharmacological and Biological Research Avenues

Enzyme Interaction Studies and Inhibition Mechanisms

The interaction of small molecules with enzymes is a cornerstone of drug discovery. The structural characteristics of Methyl 8-methylquinoline-7-carboxylate make it a candidate for investigation as a modulator of several key enzyme families.

Cytochrome P450 Enzyme Modulation

Cytochrome P450 (CYP) enzymes are critical to drug metabolism, and their modulation can lead to significant drug-drug interactions. nih.gov Studies on quinoline-4-carboxamide analogues have demonstrated that the quinoline (B57606) nucleus can interact with CYP enzymes like CYP2C9 and CYP3A4. nih.govnih.govresearchgate.net The accessibility of the nitrogen atom in the quinoline ring can influence its ability to coordinate with the heme iron of the enzyme, potentially leading to inhibition. nih.govresearchgate.net For instance, certain quinoline derivatives have been shown to be inhibitors of CYP3A4. researchgate.net Given that this compound contains this core structure, it is plausible that it could interact with CYP isoforms. Research should be directed at determining its binding affinity and inhibitory potential against major drug-metabolizing enzymes, such as CYP3A4, CYP2C9, and others, to understand its metabolic profile and potential for drug interactions.

Bacterial DNA Gyrase and Type IV Topoisomerase Inhibition

The quinoline scaffold is famously the basis for quinolone antibiotics, which target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govnih.gov The mechanism involves the stabilization of a DNA-enzyme complex, which blocks DNA replication and introduces double-strand breaks. nih.gov

Research has shown that quinoline carboxylic acid derivatives are effective inhibitors of these enzymes. eurekaselect.com The carboxylic acid moiety is often crucial for activity, interacting with key residues in the enzyme's active site. While the subject compound is a methyl ester, it could act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. Therefore, a significant research avenue is to evaluate this compound and its corresponding carboxylic acid for their ability to inhibit DNA gyrase and topoisomerase IV from various bacterial species, including drug-resistant strains. nih.gov

Kinase Inhibition (e.g., Pim-1 kinase)

Pim-1 kinase is a serine/threonine kinase that has been identified as a proto-oncogene, playing a crucial role in cell cycle progression and apoptosis. researchgate.netsemanticscholar.org Its overexpression is linked to various cancers, making it an attractive target for anticancer drug development. semanticscholar.org Notably, derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase. researchgate.netresearchgate.net Molecular modeling and structure-activity relationship studies suggest that the 8-hydroxy-quinoline 7-carboxylic acid moiety is a critical pharmacophore, interacting with key residues like Lys67 and Asp186 within the ATP-binding pocket of the enzyme. researchgate.net

The substitution of the 8-hydroxy group with an 8-methyl group in this compound presents an interesting structural modification. This change would alter the electronic and steric properties at this position, potentially influencing binding affinity and selectivity. Investigating the inhibitory activity of this compound against Pim-1 kinase is a promising research direction.

Table 1: Pim-1 Kinase Inhibition by Related Quinoline Derivatives

| Compound Structure | Compound Name | Pim-1 Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Generic 2-styrylquinoline-8-carboxylic acid | 2-Styrylquinoline-8-carboxylic acid derivatives | Potent Inhibition Reported | researchgate.net |

| Generic 8-hydroxy-2-styrylquinoline-7-carboxylic acid | 8-Hydroxy-2-styrylquinoline-7-carboxylic acid derivatives | Potent Inhibition Reported | researchgate.net |

| Generic Pyridine-quinoline hybrid | Pyridine-quinoline hybrids | Potent Inhibition Reported | semanticscholar.org |

| Generic Triazolo[4,3-b]pyridazin-3-yl-quinoline | Triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives | Active (Specific IC₅₀ values vary with substitution) | nih.gov |

Investigation of Antimicrobial Activities and Mechanisms of Action

Beyond the specific targeting of topoisomerases, quinoline derivatives are known for broad-spectrum antimicrobial activities. researchgate.netnih.govresearchgate.net In particular, 8-hydroxyquinolines have demonstrated potent bactericidal activity against a range of pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. researchgate.netnih.gov The mechanism of action for 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, disrupting essential metallic homeostasis within the bacterial cell. researchgate.net

While this compound lacks the 8-hydroxyl group necessary for this specific chelation mechanism, the quinoline core itself is a privileged structure for antimicrobial development. nih.gov Studies on 8-aminoquinoline (B160924) derivatives have also shown significant antimicrobial effects. nih.gov The presence of the 8-methyl group and the 7-carboxylate ester in the target compound could confer antimicrobial activity through alternative mechanisms, such as membrane disruption or inhibition of other essential bacterial enzymes. Therefore, screening this compound against a panel of clinically relevant bacteria and fungi is a logical and important avenue of research.

Table 2: Antimicrobial Activity of Related 8-Substituted Quinoline Derivatives

| Compound Name | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 µM | researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 µM | researchgate.net |

| 8-Hydroxyquinoline (B1678124) | Gram-positive bacteria | 3.44-13.78 µM | researchgate.net |

| 8-Aminoquinoline-Cu-5-Iodouracil Complex | P. shigelloides | Antimicrobial Activity Reported | nih.gov |

Exploration of Anticancer Properties and Cellular Pathways

The quinoline scaffold is a cornerstone in the development of anticancer agents. Derivatives have been shown to exert cytotoxic effects on a wide range of cancer cell lines, including breast, colon, and lung cancer. researchgate.net The mechanisms underlying these anticancer properties are diverse and include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration. researchgate.netekb.eg

The potential of this compound as an anticancer agent is strongly supported by several lines of evidence from related compounds. Firstly, its potential as a Pim-1 kinase inhibitor, as discussed previously, is directly relevant, as Pim-1 is a key driver in many tumors. semanticscholar.orgnih.gov Secondly, studies on quinoline-4-carboxylic acid derivatives have demonstrated selective cytotoxicity against cancer cells compared to normal cells. nih.gov These compounds were found to induce cell cycle arrest and apoptosis. nih.gov Given these precedents, this compound should be evaluated for its antiproliferative activity against various human cancer cell lines. Subsequent mechanistic studies could explore its effects on apoptosis (e.g., caspase activation) and cell cycle progression.

Table 3: Cytotoxicity of Related Quinoline Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| 7-Chloro-4-quinolinylhydrazone derivatives | HL-60 (Leukemia) | IC₅₀ = 0.314 - 4.65 µg/cm³ | |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Potent Activity Reported | nih.gov |

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Remarkable Growth Inhibition | nih.gov |

| 2-Oxoquinoline derivatives | Pancreas, Prostate, Breast, Lung, Leukemia | Potent Growth Inhibition | nih.gov |

Anti-inflammatory Research Paradigms

Chronic inflammation is implicated in a multitude of diseases, and there is a continuous search for novel anti-inflammatory agents. researchgate.net The quinoline framework has emerged as a promising template for designing such molecules. alliedacademies.org Research has shown that certain quinoline-carboxylic acid derivatives possess significant anti-inflammatory properties. nih.govresearchgate.net In one study, quinoline-3-carboxylic and quinoline-4-carboxylic acids demonstrated "impressively appreciable anti-inflammation affinities" in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 mouse macrophages. nih.gov

The mechanisms for these effects may involve the inhibition of key inflammatory mediators. For example, some synthetic quinoline derivatives have been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade. nih.gov Other quinolines have been shown to suppress the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. researchgate.net The structure of this compound, containing the quinoline-carboxylate core, provides a strong rationale for its investigation as a potential anti-inflammatory agent. Its efficacy could be tested in cellular models of inflammation by measuring its ability to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.

Other Investigated Biological Activities (e.g., Antimalarial, Antiviral, Analgesic)

While the primary research focus on this compound and its close analogs has been in specific areas, the broader quinoline scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. researchgate.netresearchgate.net The structural framework of this compound provides a basis for potential exploration into other therapeutic areas where quinoline derivatives have shown significant promise, such as in antimalarial, antiviral, and analgesic applications. nih.govbiomedres.inforesearchgate.net

Antimalarial Activity: The quinoline core is central to some of the most historically significant antimalarial drugs, including chloroquine (B1663885) and mefloquine. mdpi.comnih.gov Research into new quinoline-based compounds continues to be a priority due to widespread drug resistance. researchgate.net Studies on various quinoline derivatives have highlighted key structural features necessary for antimalarial action. For instance, research on 4-oxo-3-carboxyl quinolones has demonstrated that a carboxyl ester at the 3-position is crucial for potent antimalarial activity against Plasmodium falciparum. nih.gov The conversion of this ester group to a carboxylic acid or an amide leads to a significant loss of activity. nih.gov Furthermore, the substitution pattern on the quinoline ring, such as a methoxy (B1213986) group at the 7-position, has been shown to be more effective than at the 5-position. nih.gov

Antiviral Activity: Quinoline derivatives have been identified as having a broad spectrum of antiviral activities. researchgate.netnih.gov For example, certain 8-hydroxyquinoline (8-HQ) derivatives have demonstrated inhibitory effects against the Dengue virus serotype 2 (DENV2) and other flaviviruses. nih.govmdpi.com The antiviral action of some quinolones has been attributed to the inhibition of viral enzymes like RNA-dependent DNA polymerase. nih.gov In the context of HIV-1, polyhydroxylatedstyryl quinolines have been identified as potent inhibitors of HIV-1 integrase. rroij.com Structural analysis of these compounds revealed that a carboxyl group at the C-7 position and a hydroxyl group at the C-8 position are critical requirements for this biological activity. rroij.com Additionally, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown potent activity against the Zika virus (ZIKV) in vitro, with some analogs being more potent than the antimalarial drug mefloquine. nih.gov

Analgesic Activity: Several novel quinoline derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. biomedres.infoeurekaselect.com Many of these compounds have shown significant effects in animal models, such as the acetic acid-induced writhing test and the hot-plate test, which assess both peripheral and central analgesic activity. nih.govtbzmed.ac.ir The mechanism of action for some of these quinoline-based agents is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. nih.gov For instance, certain 7-chloro-4-(piperazin-1-yl) quinoline derivatives have demonstrated potent analgesic and anti-inflammatory effects comparable to standard drugs like diclofenac (B195802) sodium. tbzmed.ac.ir

Table 1: Examples of Biological Activities of Various Quinoline Derivatives

| Compound Class | Activity | Key Findings | Reference(s) |

|---|---|---|---|

| 4-oxo-3-carboxyl quinolones | Antimalarial | The carboxyl ester at C-3 is essential for potency; replacement with carboxylic acid or amide abolishes activity. | nih.gov |

| 8-hydroxyquinoline derivatives | Antiviral (Dengue) | Active against DENV2 in a dose-dependent manner. | nih.gov |

| 2,8-bis(trifluoromethyl)quinolines | Antiviral (Zika) | Some derivatives showed stronger anti-ZIKV activity than mefloquine. | nih.gov |

| Polyhydroxylatedstyryl quinolines | Antiviral (HIV-1) | A carboxyl group at C-7 and a hydroxyl at C-8 are crucial for inhibiting HIV-1 integrase. | rroij.com |

| 7-chloro-4-(piperazin-1-yl) quinoline derivatives | Analgesic | Exhibited significant peripheral and central analgesic effects, comparable to diclofenac. | tbzmed.ac.ir |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. For the quinoline scaffold, extensive SAR studies have provided valuable insights into how specific structural modifications influence various biological activities.

The biological profile of a quinoline derivative is highly dependent on the nature and position of its substituents. For instance, in the development of inhibitors for the enzyme dihydroorotate (B8406146) dehydrogenase, a study of numerous quinoline 4-carboxylic acid analogs identified three critical regions for activity: bulky, hydrophobic substituents at the C-2 position; a strict requirement for a carboxylic acid at the C-4 position; and appropriate substitutions on the benzo part of the ring. nih.gov

In the context of antimalarial 4-oxo-3-carboxyl quinolones, SAR analysis has shown that:

The C-3 Position: An ester group is optimal for activity. Hydrolysis to the corresponding carboxylic acid or conversion to an amide results in inactive compounds. nih.gov

The C-2 Position: The presence of aryl groups at this position influences potency. A meta-methoxy phenyl group was found to be the most potent substitution in one study. nih.gov

The C-4 Position: A keto group at C-4 contributes to higher potency compared to a methoxy group. nih.gov

For antiviral 8-hydroxyquinoline derivatives, SAR studies have indicated that antiviral activity often increases with greater lipophilicity and is positively influenced by electron-withdrawing substituents on an attached anilide ring. mdpi.com Specifically for a class of HIV-1 inhibitors, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a crucial pharmacophore for activity. rroij.comresearchgate.net This highlights the importance of the specific arrangement of the hydroxyl and carboxyl groups on the quinoline core for interaction with the biological target.

These findings suggest that the functional groups of this compound—the methyl group at C-8 and the methyl carboxylate at C-7—are in positions known to be critical for modulating biological activity in other quinoline systems. The ester at C-7, for example, could be a key interaction point or a site for metabolic modification, while the methyl group at C-8 influences the steric and electronic properties of the molecule, which can affect binding to a target protein.

Table 2: Summary of Structure-Activity Relationships in Quinoline Derivatives

| Quinoline Scaffold | Target/Activity | Favorable Substitutions | Unfavorable Substitutions | Reference(s) |

|---|---|---|---|---|

| Quinoline-4-carboxylic acids | Dihydroorotate Dehydrogenase Inhibition | Bulky hydrophobic group at C-2; Carboxylic acid at C-4. | Modifications to the C-4 carboxylic acid. | nih.gov |

| 4-oxo-quinolones | Antimalarial | Carboxyl ester at C-3; Keto group at C-4; Methoxy group at C-7; Specific aryl groups at C-2. | Carboxylic acid or amide at C-3. | nih.gov |

| 8-hydroxyquinoline-2-carboxamides | Antiviral (Influenza H5N1) | Increased lipophilicity and electron-withdrawing groups on the anilide ring. | Most mono-substituted derivatives showed only moderate activity. | mdpi.com |

Advanced Applications and Translational Research Potential

Utilization as Pharmaceutical Building Blocks and Intermediates

Methyl 8-methylquinoline-7-carboxylate is recognized as a key heterocyclic building block and pharmaceutical intermediate. bldpharm.com The quinoline (B57606) core is a prominent feature in a wide array of biologically active compounds and approved drugs, underscoring the value of its derivatives in medicinal chemistry. researchgate.net The strategic placement of the methyl and methyl ester functional groups on the this compound backbone provides chemists with reactive sites for further molecular elaboration.

The compound serves as a starting material for constructing more complex molecules with desired pharmacophores. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can participate in various coupling reactions. The quinoline ring system itself can undergo further functionalization. This versatility allows for the integration of the 8-methylquinoline-7-carboxylate core into larger, more intricate molecular architectures, a critical step in the synthesis of novel therapeutic agents. vulcanchem.com

The synthesis of quinoline derivatives is a well-established area of organic chemistry, with numerous named reactions developed to access this scaffold, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. rsc.org The availability of specific building blocks like this compound allows researchers to bypass early-stage synthesis steps and focus on late-stage functionalization to create diverse libraries of compounds for biological screening. For instance, derivatives of 8-hydroxyquinoline (B1678124) have been synthesized and investigated for their potential as antitumor agents, demonstrating that substitutions on the benzene (B151609) portion of the quinoline ring are crucial for activity. nih.gov

Table 1: Role of this compound as a Chemical Intermediate

| Feature | Description of Utility | Potential Subsequent Reactions |

| Quinoline Core | A privileged scaffold in medicinal chemistry, present in numerous bioactive compounds. | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution. |

| Methyl Ester Group | A versatile handle for chemical modification. | Saponification (hydrolysis) to carboxylic acid, Amidation, Reduction to alcohol, Grignard reactions. |

| Methyl Group | Influences the electronic properties and steric profile of the molecule. | Can be a site for oxidation or other transformations under specific conditions. |

Role in Drug Discovery and Development Programs

The quinoline nucleus is a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities. researchgate.net Compounds containing this scaffold have been developed as antibacterial, antimalarial, anticancer, and anti-inflammatory agents. researchgate.netnih.gov this compound, as a functionalized quinoline, is a valuable starting point for programs aimed at discovering new drugs within these therapeutic areas.

Its structure allows for the systematic modification and exploration of the structure-activity relationship (SAR) of new compound series. Medicinal chemists can utilize this intermediate to generate a library of analogues where the ester is converted to various amides or other functional groups, or where further substitutions are made on the quinoline ring. These new compounds can then be tested in biological assays to identify lead candidates with improved potency, selectivity, or pharmacokinetic properties.

For example, research into 8-hydroxyquinoline derivatives has shown significant cytotoxic potential against human tumor cell lines. nih.gov Similarly, bisquinoline derivatives have demonstrated potent antimalarial activity. researchgate.net this compound provides a non-hydroxylated, but specifically substituted, core that can be used to develop novel analogues that may exhibit unique biological profiles or mechanisms of action, potentially overcoming challenges like drug resistance seen with existing therapies.

Table 2: Therapeutic Areas for Quinoline-Based Drug Discovery

| Therapeutic Area | Examples of Quinoline Derivatives' Activity | Potential Role of this compound |

| Oncology | 8-Hydroxyquinoline derivatives show cytotoxicity against tumor cells. nih.gov | Intermediate for synthesizing novel anticancer agents with modified substitution patterns. |

| Infectious Diseases | Quinine (B1679958) and chloroquine (B1663885) are famous antimalarial drugs. ossila.com Fluoroquinolones are a class of broad-spectrum antibiotics. | Building block for new antimalarial or antibacterial compounds aimed at overcoming resistance. |

| Neurodegenerative Diseases | Certain 8-hydroxyquinoline derivatives have been studied for the treatment of Alzheimer's disease. nih.gov | A scaffold for developing new agents targeting neurodegenerative pathways. |

| Anti-inflammatory | Quinoline derivatives are known to possess anti-inflammatory properties. researchgate.net | Starting material for novel anti-inflammatory drug candidates. |

Potential in Materials Science and Industrial Applications

Beyond its pharmaceutical applications, the rigid, aromatic structure of the quinoline ring system makes this compound a promising building block for materials science. bldpharm.com The conjugated π-system of quinoline is responsible for its unique photophysical properties, making its derivatives suitable for applications in electronics and photonics.

Quinoline derivatives are utilized in the synthesis of dyes for dye-sensitized solar cells (DSSCs) and as components of organic light-emitting diodes (OLEDs). ossila.com The ability to tune the electronic properties and energy gap of the molecule through functional group modification is key to these applications. This compound offers a specific substitution pattern that can be used to synthesize novel materials with tailored optical and electronic characteristics. For example, the ester group can be used to attach the quinoline core to polymer backbones or other molecular components to create advanced functional materials.

Table 3: Potential Materials Science Applications of Quinoline Derivatives

| Application Area | Relevant Property of Quinoline Scaffold | Potential Use of this compound |

| Organic Electronics (OLEDs) | Conjugated molecular structure, tunable energy gap. ossila.com | Building block for novel emissive or charge-transport materials. bldpharm.com |

| Solar Energy (DSSCs) | Use as a core for synthesizing sensitizer (B1316253) dyes. ossila.com | Intermediate for creating new dyes to improve solar cell efficiency. |

| Chemical Sensing | Ability to form metal complexes with unique properties. vulcanchem.com | Precursor for chemosensors that detect specific analytes through changes in optical or electronic signals. |

| Catalysis | Can act as a ligand in organometallic catalysts. vulcanchem.com | Synthesis of novel ligands for transition-metal-catalyzed reactions. |

Conclusion and Future Research Trajectories

Summary of Key Research Achievements and Methodological Advancements

The synthesis of polysubstituted quinolines, including structures like Methyl 8-methylquinoline-7-carboxylate, has been revolutionized by modern organic chemistry. Historically, the field relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govnih.govresearchgate.net While foundational, these reactions often require harsh conditions, high temperatures, and can suffer from limited substrate scope or poor regioselectivity. nih.gov

Recent decades have witnessed significant methodological advancements that offer milder, more efficient, and highly selective routes to the quinoline (B57606) core. nih.gov A major achievement has been the development of transition-metal-catalyzed reactions, particularly those involving C-H bond activation and functionalization. mdpi.comrsc.org Catalysts based on rhodium, ruthenium, and palladium have enabled the direct and regioselective construction of the quinoline scaffold from simple starting materials. mdpi.comrsc.org Furthermore, the rise of multicomponent reactions (MCRs) has provided a powerful strategy for building molecular complexity in a single step, demonstrating high atom economy and efficiency. rsc.org Green chemistry approaches, incorporating techniques like microwave irradiation and ultrasound-assisted synthesis, have also become prominent, reducing reaction times and the use of hazardous solvents. nih.govnih.gov These modern methods are instrumental in enabling the efficient and controlled synthesis of specifically substituted quinolines like this compound.

Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis

| Feature | Classical Methods (e.g., Skraup, Friedländer) | Modern Methods (e.g., C-H Activation, MCRs) |

|---|---|---|

| Reaction Conditions | Often harsh (strong acids, high temperatures) nih.gov | Typically mild to moderate mdpi.com |

| Catalysts | Often stoichiometric reagents or strong acids | Transition metals, organocatalysts, photoredox catalysts mdpi.com |

| Selectivity | Can be low, leading to mixtures of isomers | Generally high regioselectivity and chemoselectivity mdpi.com |

| Atom Economy | Moderate to low | High, especially in MCRs rsc.org |

| Environmental Impact | Higher, due to harsh conditions and waste generation nih.govbiosynce.com | Lower, with a focus on green and sustainable protocols nih.gov |

| Substrate Scope | Can be limited by functional group tolerance | Broad, with high functional group compatibility rsc.org |

Identification of Emerging Research Areas for this compound

While direct research on this compound is not extensively documented, its structure suggests several promising avenues for future investigation, primarily centered on its role as a synthetic building block.

Medicinal Chemistry: The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antimalarial, anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.govresearchgate.net this compound is an ideal starting point for the synthesis of novel bioactive compounds. The ester group at the 7-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazones, or other functional groups, allowing for the introduction of diverse pharmacophores. nih.gov Research could focus on creating libraries of derivatives for screening against therapeutic targets like protein kinases or the P2X7 receptor. researchgate.netnih.gov

Materials Science: Quinolines possess unique photophysical properties that make them attractive for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. numberanalytics.com The specific substitution pattern of this compound could be exploited to develop new functional materials. The ester and methyl groups can be modified to tune the electronic properties of the quinoline ring or to incorporate it into larger polymeric or supramolecular structures. rsc.org

Catalysis: Quinoline-based ligands are used in coordination chemistry and catalysis. Future work could explore the synthesis of novel ligands derived from this compound for use in asymmetric catalysis or for creating metal complexes with interesting magnetic or optical properties.

Challenges and Opportunities in Quinoline Chemistry Research

Despite significant progress, the broader field of quinoline chemistry faces several challenges that also represent opportunities for innovation.

A primary challenge is the continued development of sustainable and cost-effective synthetic methods. biosynce.com While modern catalytic systems are highly efficient, they often rely on expensive and rare precious metals like palladium and rhodium. rsc.org A major opportunity lies in creating new catalytic systems based on earth-abundant metals. rsc.org Another significant hurdle is achieving selective C-H functionalization at every position of the quinoline ring, particularly at the sterically hindered C-8 position. rsc.org Overcoming this challenge would unlock unprecedented control over molecular design.

In the context of drug discovery, many quinoline derivatives fail in clinical trials due to issues with toxicity or poor bioavailability. numberanalytics.comontosight.ai This presents an opportunity for medicinal chemists to develop a deeper understanding of the structure-activity relationship (SAR) and structure-toxicity relationship of quinoline compounds. nih.gov The vast and underexplored chemical space of quinoline derivatives offers immense opportunities for the discovery of next-generation therapeutics and materials. nih.gov

Interdisciplinary Approaches for Enhanced Research Impact

To overcome the existing challenges and fully realize the potential of compounds like this compound, interdisciplinary collaboration is essential.

Computational and Theoretical Chemistry: Integrating computational tools, such as Density Functional Theory (DFT) and molecular docking, can accelerate research significantly. researchgate.net These methods can predict reaction outcomes, elucidate mechanisms, and screen virtual libraries of quinoline derivatives for potential biological activity or material properties, thereby guiding and prioritizing synthetic efforts. researchgate.net

Chemical Biology and Pharmacology: The synthesis of novel quinoline derivatives should be closely coupled with biological evaluation. Collaborations with pharmacologists and chemical biologists are crucial to screen new compounds, identify their mechanisms of action, and understand their metabolic fate, which is critical for translating a promising molecule into a therapeutic candidate.

Process Chemistry and Flow Synthesis: For promising quinoline compounds, scaling up the synthesis from the lab bench to industrial production is a major step. Applying principles of process chemistry and utilizing modern technologies like continuous flow reactors can lead to safer, more efficient, and scalable synthetic routes. vulcanchem.com

Materials Science and Engineering: The development of new quinoline-based materials requires a synergistic approach between synthetic chemists and materials scientists to design, synthesize, and characterize materials with targeted optical, electronic, or thermal properties. rsc.orgnumberanalytics.com

By embracing these interdisciplinary strategies, the scientific community can more effectively harness the potential of the quinoline scaffold, enabling the transformation of versatile building blocks like this compound into impactful scientific discoveries and practical applications.

Q & A

Q. Mechanistic validation :

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to confirm C–H cleavage as the rate-limiting step.

- DFT calculations : Model transition states to rationalize regioselectivity patterns .

Advanced: How can computational methods enhance the design of derivatives based on this compound?

Answer:

Computational workflows include:

Docking studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis.

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide functional group selection.

Reactivity prediction : Use Gaussian-based DFT to simulate transition states for C–H activation, predicting regioselectivity in new reactions .

Validate predictions with control experiments : Synthesize top candidates and compare experimental vs. computed yields/selectivities .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods for weighing and reactions .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and monitor for respiratory distress .

Advanced: How can researchers address low yields in the catalytic cyclization of this compound derivatives?

Answer:

Low yields often stem from:

- Catalyst deactivation : Test alternative ligands (e.g., bidentate phosphines) to stabilize Pd(0) intermediates .

- Side reactions : Add scavengers (e.g., molecular sieves) to sequester water or acids.

- Substrate inhibition : Perform kinetic studies to optimize stoichiometry (e.g., [substrate]:[catalyst] = 50:1).

Use in situ monitoring (e.g., ReactIR) to track intermediate formation and adjust reaction conditions dynamically .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR : Assign all protons, focusing on the methyl singlet (~δ 2.6 ppm) and ester carbonyl (δ ~165 ppm in 13C).

- X-ray crystallography : Resolve molecular packing using SHELX software; report R1 < 5% for high confidence .

- Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values.

Cross-validate with melting point consistency (±2°C range) and HPLC purity (>95%) .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

- Process analytical technology (PAT) : Implement inline FT-IR to monitor esterification in real time.

- Design of experiments (DoE) : Use response surface methodology to optimize temperature, catalyst loading, and stirring rate.

- Crystallization control : Seed batches with pure crystals to enforce uniform nucleation .

Document deviations in supplementary information , including raw chromatograms and spectra for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.